
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
准备方法
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetonitrile with methylamine, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as toluene and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming various substituted derivatives.
科学研究应用
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
相似化合物的比较
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a cyclohexanone structure instead of a pyrrolidine ring.
Phencyclidine (PCP): Similar to ketamine, PCP has a different core structure but shares some pharmacological properties.
Methoxetamine (MXE): This compound is structurally related to ketamine and has similar dissociative effects.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
919361-71-0 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-methyl-4-methylidenepyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-9-7-14(8-10(9)2)12-6-4-3-5-11(12)13/h3-6,10H,1,7-8H2,2H3 |
InChI 键 |
VXPOOWSJBNIHDV-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1=C)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


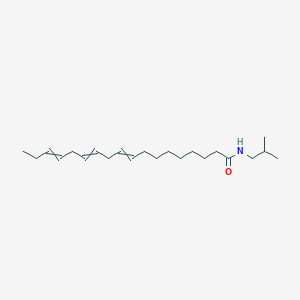
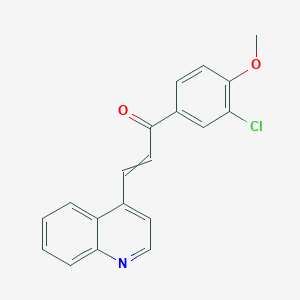

![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
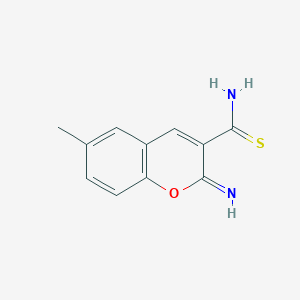
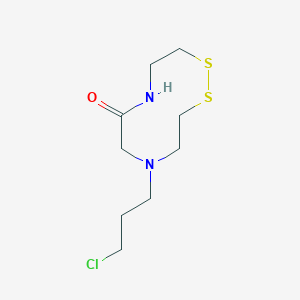
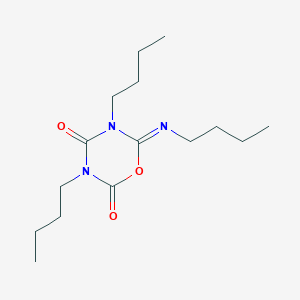
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
